Superior Binding Affinity (Ki) for the 5-HT4 Receptor Compared to Prucalopride and Mosapride
Capeserod demonstrates a significantly higher binding affinity (lower Ki) for the human 5-HT4 receptor compared to the clinically established agonists prucalopride and mosapride. This higher affinity is a key differentiator for applications where maximal receptor occupancy at low concentrations is desired [1]. The Ki for Capeserod is 0.6 nM, while the Ki for prucalopride at the human 5-HT4a receptor is 2.5 nM and the Ki for mosapride is 69.9 nM [2].
| Evidence Dimension | Binding affinity (Ki) for the human 5-HT4 receptor |
|---|---|
| Target Compound Data | Ki = 0.6 nM |
| Comparator Or Baseline | Prucalopride (Ki = 2.5 nM for 5-HT4a), Mosapride (Ki = 69.9 nM for 5-HT4) |
| Quantified Difference | 4.2-fold higher affinity than prucalopride, 116-fold higher affinity than mosapride |
| Conditions | Radioligand binding assays using recombinant human 5-HT4 receptors |
Why This Matters
Higher affinity translates to greater potency and potentially lower required doses to achieve target engagement in in vitro and in vivo models, reducing off-target binding potential.
- [1] Moser, P. C., et al. (2002). SL65.0155, a novel 5-hydroxytryptamine(4) receptor partial agonist with potent cognition-enhancing properties. Journal of Pharmacology and Experimental Therapeutics, 302(2), 731-741. View Source
- [2] Briejer, M. R., Bosmans, J. P., Van Daele, P., Jurzak, M., Heylen, L., Leysen, J. E., ... & Schuurkes, J. A. (2001). The in vitro pharmacological profile of prucalopride, a novel enterokinetic compound. European journal of pharmacology, 423(1), 71-83. / Yoshida, N., et al. (1998). Affinity of Mosapride Citrate, a New Gastroprokinetic Agent, for 5-HT4 Receptors in Guinea Pig Ileum. Japanese Journal of Pharmacology, 77(1), 53-59. / Cayman Chemical. (2024). Mosapride (citrate) - Product Information. View Source
